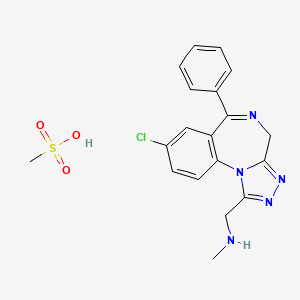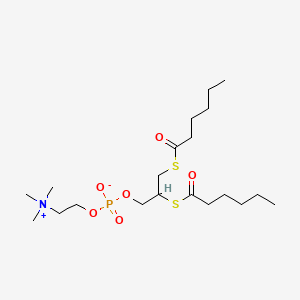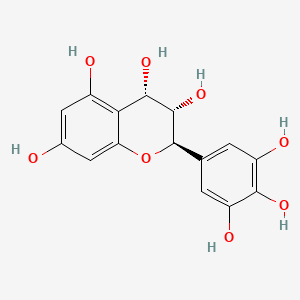
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol is a colorless chemical compound related to leucoanthocyanidins. It is found in various plants, including Acacia auriculiformis, the bark of Karada (Cleistanthus collinus), and the kino (gum) from Eucalyptus pilularis . This compound is part of the flavonoid family and is known for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol can be synthesized through the reduction of dihydromyricetin (ampelopsin) using dihydroflavonol 4-reductase (DFR) in the presence of NADPH and 2 H+ . This enzymatic reaction is a key step in the biosynthesis of leucoanthocyanidins.
Industrial Production Methods: Industrial production of leucodelphidin typically involves the extraction from natural sources such as the bark of Karada and the kino from Eucalyptus pilularis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure leucodelphidin .
Análisis De Reacciones Químicas
Types of Reactions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of dihydromyricetin to leucodelphidin involves dihydroflavonol 4-reductase and NADPH.
Substitution: Substitution reactions can occur at the hydroxyl groups of leucodelphidin, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include different derivatives of leucodelphidin, which may exhibit distinct biological activities.
Aplicaciones Científicas De Investigación
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoids and related compounds.
Biology: this compound and its derivatives are studied for their potential antioxidant and anti-inflammatory properties.
Industry: this compound is used in the food and cosmetic industries for its potential health benefits and as a natural colorant.
Mecanismo De Acción
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the reduction of dihydromyricetin by dihydroflavonol 4-reductase, leading to the formation of leucodelphidin and NADP . This reaction plays a crucial role in the biosynthesis of leucoanthocyanidins, which are important for plant pigmentation and defense.
Comparación Con Compuestos Similares
Leucocyanidin: Another leucoanthocyanidin with a different hydroxylation pattern.
Leucopelargonidin: Similar to leucodelphidin but with variations in its chemical structure.
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.
Propiedades
Número CAS |
98919-67-6 |
|---|---|
Fórmula molecular |
C15H14O8 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H/t13-,14-,15+/m0/s1 |
Clave InChI |
ZEACOKJOQLAYTD-SOUVJXGZSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
Sinónimos |
leucodelphinidin leucoefdin leucoephdine leukoefdin leukoephdin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B1216405.png)

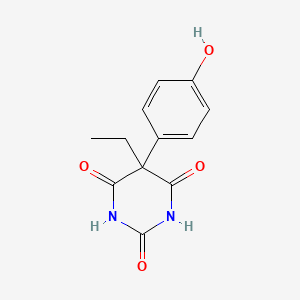



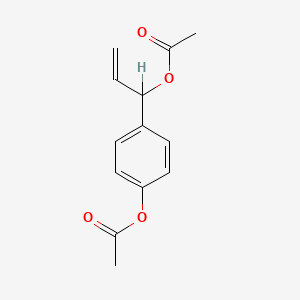
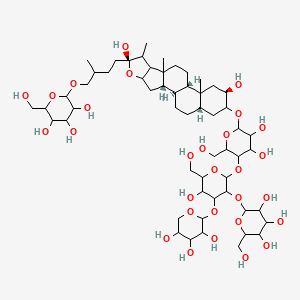
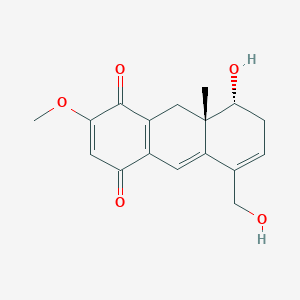
![4,4'-(Diphenylethenylidene)bis[N,N-dimethylbenzenamine]](/img/structure/B1216420.png)
